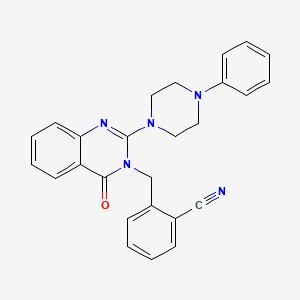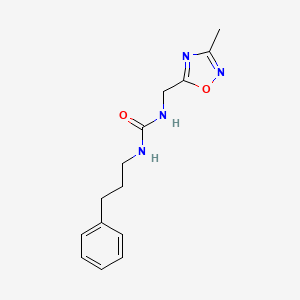
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a urea derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting COX-2 and other inflammatory mediators. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea in lab experiments is its potential as a therapeutic agent. It has shown promising results in various studies and may be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound exerts its therapeutic effects.
Future Directions
There are several future directions for the research of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea. One direction is the further exploration of its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. Another direction is the investigation of its mechanism of action, which may lead to the development of new drugs with similar mechanisms. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of even more potent therapeutic agents.
Synthesis Methods
The synthesis of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can be achieved through various methods. One of the most commonly used methods is the reaction of 3-phenylpropyl isocyanate with 3-methyl-5-aminomethyl-1,2,4-oxadiazole in the presence of a suitable solvent. The product is then purified through recrystallization or column chromatography. Other methods include the reaction of 3-phenylpropyl isocyanate with 3-methyl-1,2,4-oxadiazol-5-amine in the presence of a catalyst or the reaction of 3-phenylpropyl isocyanate with 3-methyl-1,2,4-oxadiazol-5-amine in the presence of a base.
Scientific Research Applications
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea has been studied extensively for its potential as a therapeutic agent. It has shown promising results in various studies, including its use as an anti-inflammatory, anti-tumor, and anti-oxidant agent. It has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11-17-13(20-18-11)10-16-14(19)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNVNPJNATQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906762.png)
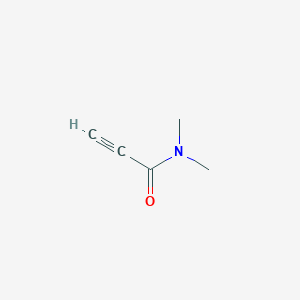
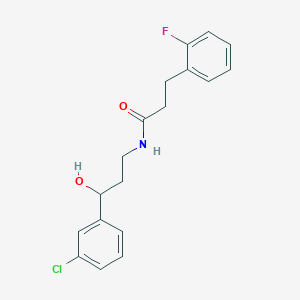
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde](/img/structure/B2906765.png)
![methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2906766.png)
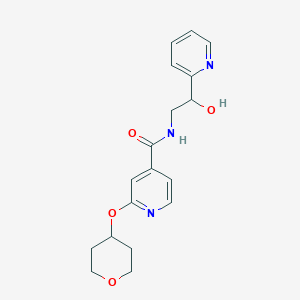
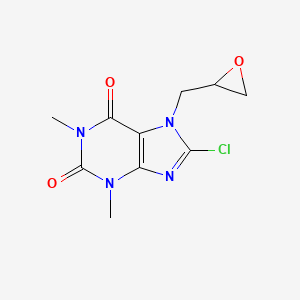
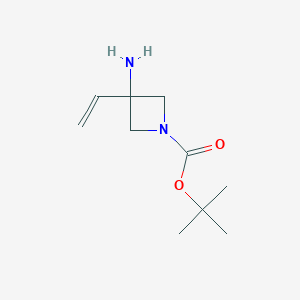
![3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2906773.png)
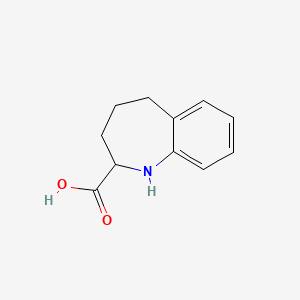
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate](/img/structure/B2906776.png)
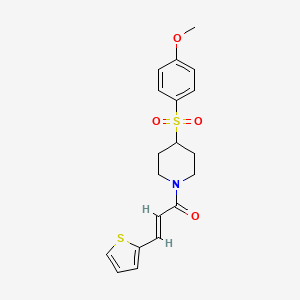
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2906780.png)
